molecular formula C8H14N4O B14485426 N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine CAS No. 64921-55-7

N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine

Cat. No.: B14485426
CAS No.: 64921-55-7
M. Wt: 182.22 g/mol
InChI Key: YOHXSIRUWOBUFZ-UHFFFAOYSA-N
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Description

N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as a plant growth regulator. It has shown activity in promoting root growth and influencing the levels of endogenous hormones in plants .

Medicine

In the medical field, triazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, and anticancer activities, making them valuable candidates for drug development .

Industry

Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and materials with specific properties. Its versatility makes it a valuable compound in various industrial applications .

Mechanism of Action

The mechanism of action of N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets. In plants, it may bind to enzymes involved in hormone regulation, thereby influencing growth and development. In medical applications, it may interact with cellular targets to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Paclobutrazol: A triazole fungicide used as a plant growth retardant.

    Triadimefon: Another triazole fungicide with similar applications.

    Bitertanol: A triazole derivative used in agriculture.

Uniqueness

What sets N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds.

Properties

CAS No.

64921-55-7

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

N-[3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C8H14N4O/c1-8(2,3)7(11-13)4-12-6-9-5-10-12/h5-6,13H,4H2,1-3H3

InChI Key

YOHXSIRUWOBUFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=NO)CN1C=NC=N1

Origin of Product

United States

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